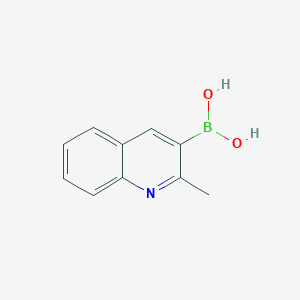
B-(2-Methyl-3-quinolinyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
B-(2-Methyl-3-quinolinyl)boronic acid is an organoboron compound that features a quinoline ring substituted with a boronic acid group. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of B-(2-Methyl-3-quinolinyl)boronic acid typically involves the reaction of 2-methyl-3-quinoline with a boron-containing reagent. One common method is the direct borylation of the quinoline ring using a boronic acid or boronate ester under catalytic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors are often employed to enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: B-(2-Methyl-3-quinolinyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Substitution: The boronic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran, ethanol, or water.
Major Products:
Biaryls: Formed through Suzuki-Miyaura cross-coupling.
Alcohols/Ketones: Formed through oxidation reactions.
Applications De Recherche Scientifique
B-(2-Methyl-3-quinolinyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of B-(2-Methyl-3-quinolinyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in molecular recognition and enzyme inhibition. The boronic acid group interacts with specific molecular targets, such as serine residues in enzymes, leading to the formation of stable complexes that inhibit enzyme activity .
Comparaison Avec Des Composés Similaires
- 3-Quinolineboronic acid
- (3-Quinolyl)boronic acid
- Quinolin-3-ylboronic acid
Comparison: B-(2-Methyl-3-quinolinyl)boronic acid is unique due to the presence of a methyl group at the 2-position of the quinoline ring, which can influence its reactivity and selectivity in chemical reactions. Compared to other quinoline-based boronic acids, this compound may exhibit different binding affinities and reaction kinetics, making it suitable for specific applications in synthetic chemistry and drug development .
Propriétés
Formule moléculaire |
C10H10BNO2 |
|---|---|
Poids moléculaire |
187.00 g/mol |
Nom IUPAC |
(2-methylquinolin-3-yl)boronic acid |
InChI |
InChI=1S/C10H10BNO2/c1-7-9(11(13)14)6-8-4-2-3-5-10(8)12-7/h2-6,13-14H,1H3 |
Clé InChI |
TWQIXLCYESNCMI-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=CC=CC=C2N=C1C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Dideoxy-3,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-D-ribo-hexose](/img/structure/B13437923.png)
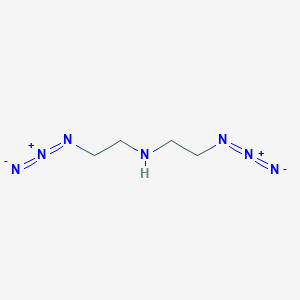
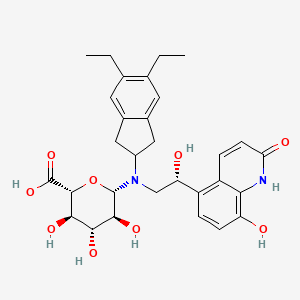
![N-(4-chlorophenyl)-2-[5-methoxy-3-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]indol-1-yl]acetamide](/img/structure/B13437953.png)
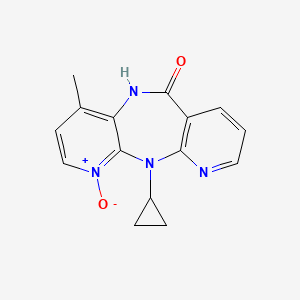
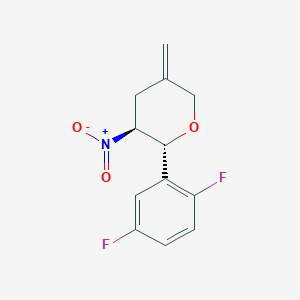

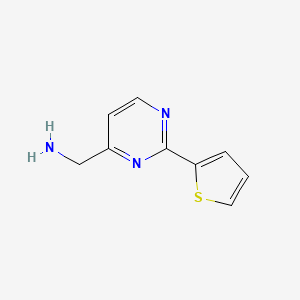
![[(1R,5R)-5-hydroxy-4-methoxy-1,5-dimethyl-2,6-dioxocyclohex-3-en-1-yl] (2S)-2-methylbutanoate](/img/structure/B13437989.png)
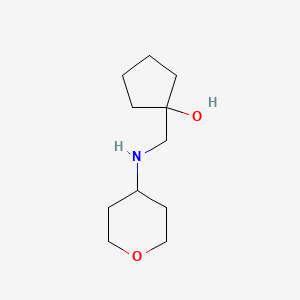
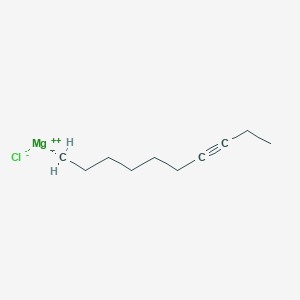
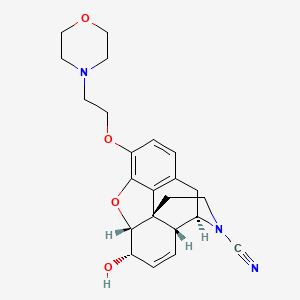
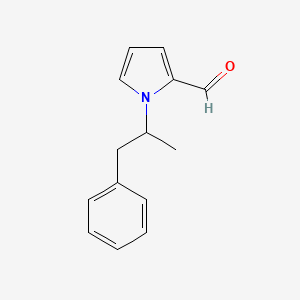
![(1R,3S,5R,6R,9R,11R,15S,16S,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36S,37S)-33-[(2R,3S,4S,5S,6R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-3,5-bis(triethylsilyloxy)oxan-2-yl]oxy-1-methoxy-15,16,18-trimethyl-13-oxo-3,5,6,9,11,17,37-heptakis(triethylsilyloxy)-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13438015.png)
